REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:8])[C:3]#[C:4][CH:5]([OH:7])[CH3:6].[OH:9][CH:10]([CH3:16])[C:11]#[C:12][C:13](=[O:15])[CH3:14]>S(=O)(=O)(O)O.O.CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[CH3:1][C:2](=[O:8])[C:3]#[C:4][C:5](=[O:7])[CH3:6].[OH:15][CH:13]([CH3:14])[C:12]#[C:11][C:10](=[O:9])[CH3:16] |f:5.6.7.8|
|
Name
|
Hex-3-yne-2,5-dioxe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CC(C#CC(C)O)O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
OC(C#CC(C)=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with ether
|
Type
|
WASH
|
Details
|
The extract was washed (aqueous NaHCO3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 (± 1.5) g |
Name
|
|
Type
|
product
|
Smiles
|
OC(C#CC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:8])[C:3]#[C:4][CH:5]([OH:7])[CH3:6].[OH:9][CH:10]([CH3:16])[C:11]#[C:12][C:13](=[O:15])[CH3:14]>S(=O)(=O)(O)O.O.CC(C)=O.[O-2].[O-2].[O-2].[Cr+6]>[CH3:1][C:2](=[O:8])[C:3]#[C:4][C:5](=[O:7])[CH3:6].[OH:15][CH:13]([CH3:14])[C:12]#[C:11][C:10](=[O:9])[CH3:16] |f:5.6.7.8|
|
Name
|
Hex-3-yne-2,5-dioxe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
CC(C#CC(C)O)O
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
OC(C#CC(C)=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with ether
|
Type
|
WASH
|
Details
|
The extract was washed (aqueous NaHCO3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 (± 1.5) g |
Name
|
|
Type
|
product
|
Smiles
|
OC(C#CC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |